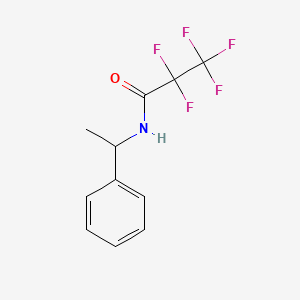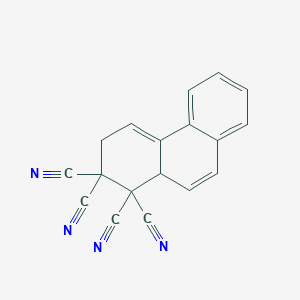
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- is a chemical compound with the molecular formula C18H10N4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains four nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- typically involves the reaction of phenanthrene derivatives with nitrile-containing reagents. One common method is the reaction of phenanthrene with tetracyanoethylene in the presence of a catalyst under controlled temperature and pressure conditions. The reaction proceeds through a series of steps, including cycloaddition and subsequent hydrogenation, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- involves its interaction with specific molecular targets and pathways. The nitrile groups can form strong interactions with metal ions and other electrophilic species, leading to various biological and chemical effects. The compound’s polycyclic aromatic structure allows it to intercalate with DNA and other biomolecules, potentially disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetracyanoethylene: A related compound with four nitrile groups but a different core structure.
Phenanthrene: The parent compound without the nitrile groups.
1,2,3,4-Tetracyanobenzene: Another compound with multiple nitrile groups attached to a benzene ring.
Uniqueness
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- is unique due to its combination of a polycyclic aromatic core and multiple nitrile groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51958-62-4 |
|---|---|
Molekularformel |
C18H10N4 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
3,10a-dihydrophenanthrene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H10N4/c19-9-17(10-20)8-7-15-14-4-2-1-3-13(14)5-6-16(15)18(17,11-21)12-22/h1-7,16H,8H2 |
InChI-Schlüssel |
VGCWNNAHNQZECD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C(C=CC3=CC=CC=C23)C(C1(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
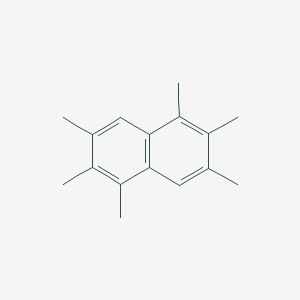
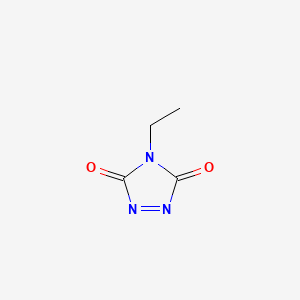

![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)

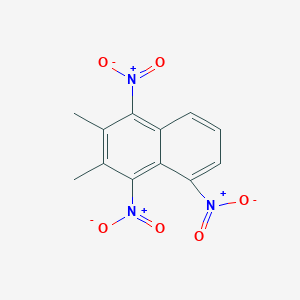
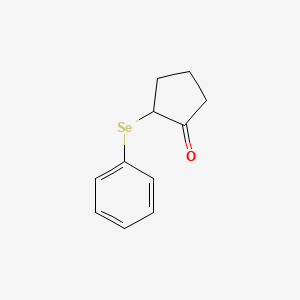
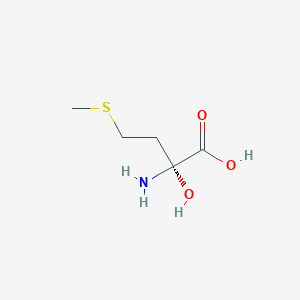
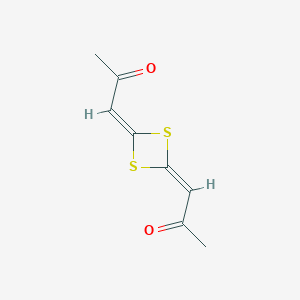
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
